molecular formula C23H28N6O4 B6569984 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide CAS No. 1021229-57-1

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide

Cat. No.: B6569984
CAS No.: 1021229-57-1
M. Wt: 452.5 g/mol
InChI Key: CABOJFNFWISKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to an acetamide group. The acetamide side chain connects to a pyrazolo[3,4-d]pyrimidine scaffold substituted at position 4 with a morpholine moiety. The benzofuran component enhances lipophilicity and may influence metabolic stability, while the pyrazolo-pyrimidine-morpholine segment is critical for target binding, particularly in kinase inhibition contexts.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O4/c1-23(2)12-16-4-3-5-18(20(16)33-23)32-14-19(30)24-6-7-29-22-17(13-27-29)21(25-15-26-22)28-8-10-31-11-9-28/h3-5,13,15H,6-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABOJFNFWISKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C4=C(C=N3)C(=NC=N4)N5CCOCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a) Pyrazolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

  • Target Compound : Pyrazolo[3,4-d]pyrimidine (nitrogen at positions 1, 3, and 8) enables hydrogen bonding with kinase ATP pockets.
  • Impact : Pyrazolo derivatives often exhibit higher kinase selectivity due to optimized steric interactions .

b) Benzofuran vs. Benzoxazole

  • Target Compound : 2,2-Dimethyl-2,3-dihydrobenzofuran provides a rigid, lipophilic framework.
  • Analog () : Benzoxazole introduces a sulfur atom and aromatic nitrogen, enhancing π-π stacking but reducing metabolic stability .

Substituent Analysis

Compound Heterocycle Key Substituents Tanimoto Similarity
Target Compound Pyrazolo[3,4-d]pyrimidine Morpholine, dimethyl-benzofuran Reference (1.0)
2-(2-Benzoxazolylthio)-... () Pyrazolo[3,4-d]pyrimidine Benzoxazole, methylthio, morpholine 0.78–0.82
2a () Pyrrolo[2,3-d]pyrimidine Cyclopentyl, sulfamoylphenyl 0.65–0.70
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]... () Benzofuran Phthalide, acetyl 0.60–0.68

Key Observations :

  • Morpholine substitution (Target vs. ) improves water solubility and kinase affinity .
  • Sulfamoylphenyl groups () enhance target engagement but reduce bioavailability due to higher polarity .

Computational Similarity Metrics

  • Dice Index : Structural divergence in benzofuran vs. benzoxazole reduces similarity scores (~0.75), highlighting the importance of core heterocycles in activity prediction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.